5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific disease context.
Mode of Action
Naphthyridines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some naphthyridines have been found to inhibit key enzymes in cancer cells, leading to cell death .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and oxidative stress .
Result of Action
Based on the known activities of naphthyridines, potential effects could include the inhibition of cell growth, reduction of inflammation, and neutralization of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs or other efficient synthetic methodologies that ensure high yield and purity. The use of green chemistry principles, such as eco-friendly solvents and catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUOWSVNLGTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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